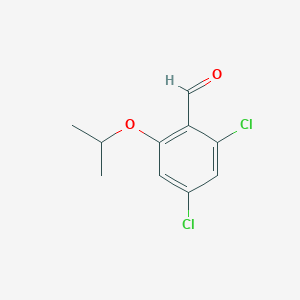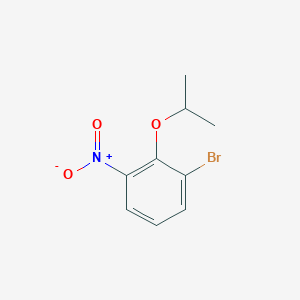
4-Chloro-1-ethoxy-2-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-ethoxy-2-vinylbenzene is an organic compound with the molecular formula C10H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the fourth position, an ethoxy group at the first position, and a vinyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethoxy-2-vinylbenzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction. The general steps are as follows:
Starting Material: The synthesis begins with 4-chlorophenol.
Ethoxylation: The 4-chlorophenol undergoes an ethoxylation reaction to introduce the ethoxy group at the first position. This can be achieved using ethyl iodide in the presence of a base such as potassium carbonate.
Vinylation: The ethoxylated product is then subjected to a vinylation reaction. This can be done using vinyl magnesium bromide in a Grignard reaction to introduce the vinyl group at the second position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-ethoxy-2-vinylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Addition Reactions: The vinyl group can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in non-polar solvents.
Major Products
Substitution: Products like 4-amino-1-ethoxy-2-vinylbenzene.
Oxidation: Products like 4-chloro-1-ethoxy-2-vinylbenzaldehyde.
Addition: Products like 4-chloro-1-ethoxy-2-(2-bromoethyl)benzene.
Aplicaciones Científicas De Investigación
4-Chloro-1-ethoxy-2-vinylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the preparation of polymers and copolymers with specific properties.
Pharmaceuticals: It may be used in the development of new drugs or as a building block in medicinal chemistry.
Agricultural Chemistry: It can be used in the synthesis of agrochemicals such as herbicides or pesticides.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-ethoxy-2-vinylbenzene in chemical reactions typically involves the following steps:
Electrophilic Attack: The electrophile attacks the benzene ring, forming a sigma complex.
Formation of Intermediate: A positively charged benzenonium intermediate is formed.
Deprotonation: The intermediate loses a proton, regenerating the aromatic system and forming the final product.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1-methoxy-2-vinylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
4-Bromo-1-ethoxy-2-vinylbenzene: Similar structure but with a bromine atom instead of a chlorine atom.
4-Chloro-1-ethoxy-2-ethylbenzene: Similar structure but with an ethyl group instead of a vinyl group.
Uniqueness
4-Chloro-1-ethoxy-2-vinylbenzene is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of both an electron-withdrawing chlorine atom and an electron-donating ethoxy group can influence the compound’s reactivity in electrophilic and nucleophilic reactions.
Propiedades
IUPAC Name |
4-chloro-2-ethenyl-1-ethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-3-8-7-9(11)5-6-10(8)12-4-2/h3,5-7H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSMGUWLZSWKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Chloro-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8159179.png)






